2-(Benzylaminoethoxy)tetrahydropyran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

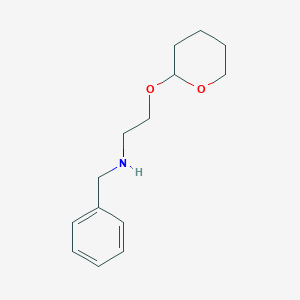

2-(Benzylaminoethoxy)tetrahydropyran is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by the presence of a tetrahydropyran ring, which is a six-membered oxygen-containing heterocycle, and a benzylaminoethoxy group attached to it. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

準備方法

The synthesis of 2-(Benzylaminoethoxy)tetrahydropyran involves multiple steps. One common method starts with the reaction of N-Benzylethanolamine with methanesulfonic acid in dichloromethane at a temperature range of 10-16°C for approximately 10 minutes. This is followed by the addition of 3,4-dihydro-2H-pyran in dichloromethane at 10-15°C for 1.5 hours. Finally, the reaction mixture is treated with sodium hydroxide in dichloromethane at 5-10°C for 1 hour. The product is then purified by short path distillation .

化学反応の分析

2-(Benzylaminoethoxy)tetrahydropyran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The benzylamino group can undergo nucleophilic substitution reactions with various electrophiles.

科学的研究の応用

2-(Benzylaminoethoxy)tetrahydropyran is utilized in several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is employed in proteomics research to study protein interactions and functions.

作用機序

The mechanism of action of 2-(Benzylaminoethoxy)tetrahydropyran involves its interaction with specific molecular targets and pathways. The tetrahydropyran ring and the benzylaminoethoxy group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

類似化合物との比較

2-(Benzylaminoethoxy)tetrahydropyran can be compared with other similar compounds, such as:

2-(Aminoethoxy)tetrahydropyran: Lacks the benzyl group, which may result in different chemical and biological properties.

2-(Benzylaminoethoxy)tetrahydrofuran: Contains a tetrahydrofuran ring instead of a tetrahydropyran ring, leading to variations in reactivity and stability.

2-(Benzylaminoethoxy)cyclohexane: Features a cyclohexane ring, which affects its conformational flexibility and interactions with other molecules.

These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound in various research and industrial applications.

生物活性

2-(Benzylaminoethoxy)tetrahydropyran (CAS No. 390401-24-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a tetrahydropyran ring substituted with a benzylaminoethoxy group. Its structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H17NO2

- Molecular Weight : 219.28 g/mol

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 16 |

| Escherichia coli | >128 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant activity using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that this compound possesses a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

The biological activity of this compound can be attributed to its ability to interact with cellular targets. The compound likely exerts its antimicrobial effects by disrupting bacterial cell membranes and inhibiting essential enzymatic pathways involved in cell wall synthesis. Additionally, its antioxidant properties may stem from the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various derivatives of tetrahydropyran compounds, including this compound. The study concluded that modifications to the benzyl group significantly influenced antimicrobial potency, with the ethoxy substitution enhancing activity against resistant bacterial strains.

Case Study 2: Antioxidant Potential

In another study focusing on oxidative stress, researchers evaluated the protective effects of this compound in a cellular model exposed to oxidative damage. The results showed that treatment with the compound significantly reduced markers of oxidative stress and improved cell viability compared to untreated controls.

特性

IUPAC Name |

N-benzyl-2-(oxan-2-yloxy)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-6-13(7-3-1)12-15-9-11-17-14-8-4-5-10-16-14/h1-3,6-7,14-15H,4-5,8-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUJCVDCOIEXHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。